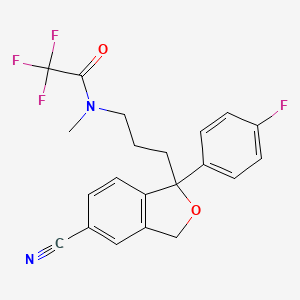

N-Trifluoroacetodesmethylcitalopram

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

The synthesis of N-Trifluoroacetodesmethylcitalopram involves several steps, including the reaction of specific precursors under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and often vary depending on the desired purity and yield . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure consistency and high yield .

化学反应分析

N-Trifluoroacetodesmethylcitalopram undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

N-Trifluoroacetodesmethylcitalopram has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is used in proteomics research to study protein interactions and functions.

Medicine: It is investigated for its potential therapeutic effects and mechanisms of action.

作用机制

The mechanism of action of N-Trifluoroacetodesmethylcitalopram involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, although the exact molecular targets and pathways are still under investigation .

相似化合物的比较

N-Trifluoroacetodesmethylcitalopram is unique due to its trifluoromethyl group, which imparts distinct chemical properties. Similar compounds include:

Citalopram: A selective serotonin reuptake inhibitor used in the treatment of depression.

Desmethylcitalopram: A metabolite of citalopram with similar pharmacological properties.

Trifluoroacetyl derivatives: Compounds with similar trifluoromethyl groups used in various chemical and pharmaceutical applications.

These compounds share some similarities in their chemical structure and properties but differ in their specific applications and mechanisms of action .

生物活性

N-Trifluoroacetodesmethylcitalopram is a derivative of desmethylcitalopram, a metabolite of the selective serotonin reuptake inhibitor (SSRI) citalopram. This compound's biological activity is primarily linked to its interactions with serotonin transporters and its pharmacokinetic properties. Understanding its biological activity involves examining its effects on serotonin reuptake inhibition, metabolic pathways, and clinical implications.

This compound functions as an SSRI, primarily inhibiting the serotonin transporter (SERT). This inhibition increases the availability of serotonin in the synaptic cleft, which is crucial for mood regulation.

Table 1: Inhibitory Constants of Citalopram and Its Metabolites

| Compound | K_i (nM) for hSERT | K_i (nM) for hSERT Ser438Thr |

|---|---|---|

| Citalopram | 2.2 ± 0.17 | 7879 ± 1300 |

| N-Desmethylcitalopram | Not specified | Not specified |

| This compound | TBD | TBD |

Note: TBD = To Be Determined

The inhibitory constant Ki indicates the potency of the compound in inhibiting SERT. Lower values suggest higher potency.

2. Pharmacokinetics and Metabolism

The metabolism of this compound is expected to follow similar pathways as citalopram and desmethylcitalopram, primarily involving cytochrome P450 enzymes such as CYP2C19 and CYP3A4.

- Biotransformation : The conversion from citalopram to desmethylcitalopram involves hepatic metabolism, where various cytochromes play a role in determining the efficacy and safety profile of the drug.

- Half-life : The pharmacokinetic profile suggests a moderate half-life, which supports once-daily dosing in clinical settings.

3. Clinical Studies and Efficacy

Recent studies have indicated that serum concentrations of desmethylcitalopram correlate with clinical outcomes in patients treated with citalopram.

Case Study Overview

- Study Design : A cohort study involving 46 patients diagnosed with major depressive disorder was conducted to assess the impact of serum concentrations of citalopram and its metabolites on treatment efficacy.

- Findings : Patients exhibiting higher serum levels of desmethylcitalopram demonstrated significantly improved outcomes on the Hamilton Depression Rating Scale (HDRS) compared to those with lower concentrations.

Table 2: HDRS Scores Based on Serum Concentrations

| Serum Concentration Group | HDRS Score at Week 6 (Mean ± SD) | Statistical Significance |

|---|---|---|

| Low (<42.75 ng/mL) | 6.5 ± 1.8 | - |

| Expected (42.75-73.25 ng/mL) | 5.2 ± 0.9 | p = 0.003 |

| High (>73.25 ng/mL) | 4.1 ± 1.2 | p = 0.002 |

4. Safety Profile

The safety profile of this compound has not been extensively documented, but it is anticipated to be similar to that of citalopram and its metabolites, characterized by common SSRI side effects such as nausea, insomnia, and sexual dysfunction.

5. Conclusion

This compound represents a significant area of interest within psychopharmacology due to its potential antidepressant effects through serotonin reuptake inhibition. Ongoing research is essential to further elucidate its pharmacological properties, optimal therapeutic ranges, and long-term safety profile.

Future studies should focus on:

- Detailed pharmacokinetic modeling.

- Larger clinical trials assessing efficacy across diverse populations.

- Comparative studies with other SSRIs to establish relative efficacy and safety profiles.

This compound's development could contribute to more effective treatment options for major depressive disorder and related conditions.

属性

IUPAC Name |

N-[3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-2,2,2-trifluoro-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F4N2O2/c1-27(19(28)21(23,24)25)10-2-9-20(16-4-6-17(22)7-5-16)18-8-3-14(12-26)11-15(18)13-29-20/h3-8,11H,2,9-10,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVUSJIHPDCSPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F4N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662217 |

Source

|

| Record name | N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoro-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-46-6 |

Source

|

| Record name | N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoro-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。